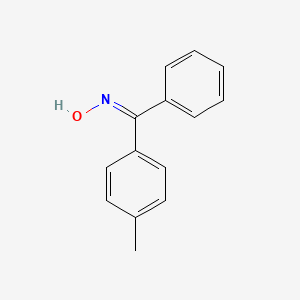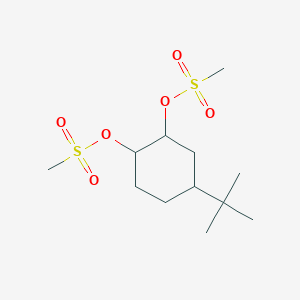
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two methanesulfonate groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The final step involves the sulfonation of the cyclohexane ring at the 1 and 2 positions. This can be achieved by reacting the tert-butylcyclohexane with methanesulfonyl chloride in the presence of a base such as pyridine to form the dimethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium tert-butoxide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution Products: Amides, esters, thioethers
Elimination Products: Alkenes
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, alkanes
Applications De Recherche Scientifique
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methanesulfonate groups play a crucial role in the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylcyclohexanol: A related compound with a hydroxyl group instead of methanesulfonate groups.
4-Tert-butylcyclohexanone: Contains a ketone group at the 4 position.
4-Tert-butylcyclohexyl acetate: An ester derivative with an acetate group.
Uniqueness
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
38932-01-3 |
|---|---|
Formule moléculaire |
C12H24O6S2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4-tert-butyl-2-methylsulfonyloxycyclohexyl) methanesulfonate |
InChI |
InChI=1S/C12H24O6S2/c1-12(2,3)9-6-7-10(17-19(4,13)14)11(8-9)18-20(5,15)16/h9-11H,6-8H2,1-5H3 |
Clé InChI |
LIMNUKNLNMFVEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



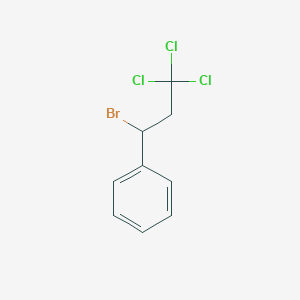
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
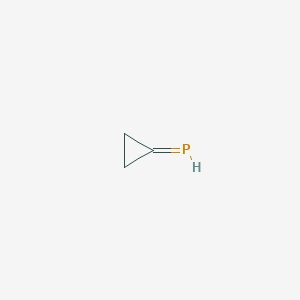
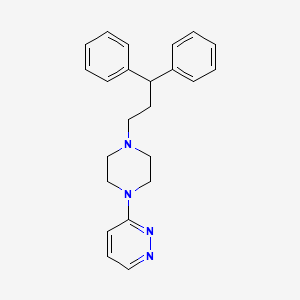
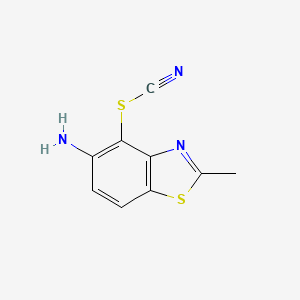
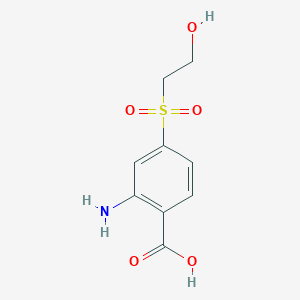
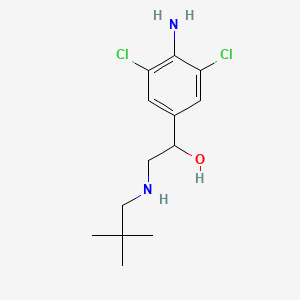
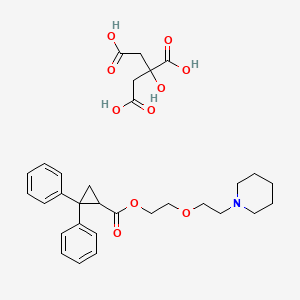
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
